Reversible Two-Step Electrochemical Reduction vs. Irreversible Behavior of Unsubstituted Azobenzene
In acetonitrile, 4-nitroazobenzene (NAB) undergoes two fully reversible one-electron reductions at half-wave potentials E1/2 of –0.46 V and –1.18 V (vs. Ag/Ag+), respectively yielding a stable monoanion radical and a stable dianion [1]. In contrast, unsubstituted azobenzene (AB) shows a reversible first reduction (E1/2 = –1.14 V vs. Ag/Ag+) followed by a chemically irreversible second reduction step wherein the dianion abstracts a proton from the solvent (k_disproportionation = 8.2 dm³ mol⁻¹ min⁻¹) to form a monoprotonated species, degrading electrode reversibility [1]. NAB thus provides a fully reversible, two-electron redox couple, highly attractive for precise electron-storage or electrocatalytic cycling applications.
| Evidence Dimension | Electrochemical reduction potentials and reversibility |
|---|---|
| Target Compound Data | E1/2(1) = –0.46 V; E1/2(2) = –1.18 V (both reversible) |
| Comparator Or Baseline | Azobenzene: E1/2(1) = –1.14 V (reversible); second step irreversible (protonation) |
| Quantified Difference | ΔE1/2(1) = +0.68 V; second step qualitatively reversible (NAB) vs. irreversible (AB) |
| Conditions | Acetonitrile, 0.1 M Et4NClO4; polarography and controlled-potential electrolysis |
Why This Matters
For redox-based molecular devices, electrochromics, or electrosynthesis, the irreversible protonation step of azobenzene introduces electrode fouling and poor faradaic efficiency, whereas the fully reversible NAB couple enables stable cycling and quantitative charge control.
- [1] Boto, K. G., & Thomas, F. G. (1973). The polarography of some substituted azobenzenes in acetonitrile. II. Identification of reduction products. Australian Journal of Chemistry, 26(6), 1251–1258. View Source
